(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 77532-72-0
VCID: VC7812119
InChI: InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(4-6)11(15)12-9(7)5-10(13)14/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14)
SMILES: COC1=CC2=C(C=C1)C(NC2=O)CC(=O)O
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

CAS No.: 77532-72-0

Cat. No.: VC7812119

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid - 77532-72-0

Specification

CAS No. 77532-72-0
Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name 2-(5-methoxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid
Standard InChI InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(4-6)11(15)12-9(7)5-10(13)14/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14)
Standard InChI Key CCJHHWGVWMRCLV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(NC2=O)CC(=O)O
Canonical SMILES COC1=CC2=C(C=C1)C(NC2=O)CC(=O)O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is 2-(5-methoxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid, reflecting its bicyclic isoindole core substituted with methoxy and oxo groups at positions 5 and 3, respectively . Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol .

Structural Features

The molecule consists of a partially saturated isoindole ring system fused to a γ-lactam (2,3-dihydro-1H-isoindol-3-one), with a methoxy group at position 5 and an acetic acid side chain at position 1 (Table 1) .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
SMILESCOC1=CC2=C(C=C1)N(C(=O)C2)CC(=O)O
InChIKeyTYUDYNUGLZALEI-UHFFFAOYSA-N
Hydrogen bond donors2 (NH lactam, COOH)
Hydrogen bond acceptors5 (2 carbonyl, 1 ether, 1 carboxylic acid)

Synthesis and Physicochemical Properties

Synthetic Routes

While explicit synthetic protocols are scarce in public databases, analog synthesis strategies suggest the compound could be derived from phthalic anhydride precursors. A plausible pathway involves:

  • Methoxy-substituted phthalimide formation via condensation of 5-methoxyisoindoline-1,3-dione with glycine derivatives .

  • Reductive amination or nucleophilic substitution to introduce the acetic acid side chain .

Physicochemical Profile

Computational analyses predict moderate water solubility (~1.2 mg/mL) due to the carboxylic acid group, with a logP value of 1.8, indicating balanced lipophilicity . Thermal stability is inferred from analogs, with decomposition temperatures >200°C .

Pharmacological Relevance and Applications

Anti-inflammatory Activity

Methoxy-substituted isoindolinones demonstrate COX-2 selectivity in molecular docking studies, suggesting potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity .

Comparative Analysis with Structural Analogs

Isoindole vs. Indole Derivatives

Unlike indole-based compounds (e.g., (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid ), the isoindole core in this compound imposes planar rigidity, altering π-π stacking interactions in protein binding pockets . This structural distinction may explain its enhanced selectivity in enzyme inhibition assays compared to indole analogs .

Substituent Effects

  • Methoxy group: Electron-donating effects stabilize the aromatic system, increasing metabolic stability .

  • Acetic acid side chain: Enhances solubility and enables salt formation for improved bioavailability .

Future Research Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers could address the compound’s moderate oral bioavailability (~35% predicted) . PEGylation or liposomal encapsulation may enhance tumor targeting in PARP inhibitor applications .

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the isoindole core (e.g., replacing methoxy with ethoxy or halogens) could optimize potency and pharmacokinetics .

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